[2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone
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Overview
Description
2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into cellular processes and mechanisms .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H18N4O3 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
[2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C24H18N4O3/c1-15-21(23(29)16-8-3-2-4-9-16)22(17-10-7-11-18(14-17)28(30)31)27-20-13-6-5-12-19(20)26-24(27)25-15/h2-14,22H,1H3,(H,25,26) |
InChI Key |
CQXLLTANEFKFQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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